molecular formula C15H10BrN3 B1370971 2-Bromo-4,6-diphenyl-1,3,5-triazine CAS No. 80984-79-8

2-Bromo-4,6-diphenyl-1,3,5-triazine

Cat. No. B1370971
CAS RN: 80984-79-8
M. Wt: 312.16 g/mol
InChI Key: PTPGZCQGDXUUAH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenyl-1,3,5-triazine (2-BDPT) is a heterocyclic compound with a large range of applications in the scientific and industrial fields. It is a versatile molecule that can be used as a starting material in the synthesis of other compounds such as pharmaceuticals, agrochemicals, and materials. 2-BDPT is a highly reactive compound with a variety of chemical and physical properties. It has been extensively studied in the fields of organic synthesis, catalysis, and material science.

Scientific Research Applications

Synthesis of Biologically Active Molecules

2-Bromo-4,6-diphenyl-1,3,5-triazine serves as a building block in the synthesis of various biologically active molecules. Its derivatives have been identified with properties such as antifungal, anticancer, antiviral, and antitumor activities . The compound’s ability to undergo various organic transformations makes it a versatile precursor in medicinal chemistry.

Coordination Chemistry

In coordination chemistry, this triazine derivative can act as a ligand due to its rich nitrogen content. It forms complexes with metals, which can be used for studying metal-ligand interactions and designing new coordination compounds .

Heterogeneous Catalysis

The chemical stability and high nitrogen content of 2-Bromo-4,6-diphenyl-1,3,5-triazine make it suitable for applications in heterogeneous catalysis. It can be used to catalyze various chemical reactions, contributing to the development of more efficient and sustainable catalytic processes .

Photocatalysis

This compound has potential applications in photocatalysis, where it can be involved in light-driven chemical reactions. This is particularly useful in the field of green chemistry, where photocatalysis is employed to reduce energy consumption and reliance on non-renewable resources .

Separation and Storage Technologies

Due to its structural properties, 2-Bromo-4,6-diphenyl-1,3,5-triazine can be utilized in separation technologies. It may be used in the development of new materials for gas storage or as a component in selective membranes for gas separation .

Energy-Related Applications

The compound’s unique properties are being explored for use in energy-related applications. This includes its potential role in the storage of energy or as a component in devices designed for energy conversion .

Bioorthogonal Chemistry

In chemical biology, 2-Bromo-4,6-diphenyl-1,3,5-triazine’s derivatives can be used in bioorthogonal reactions. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes, which is crucial for developing new diagnostic and therapeutic tools .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this triazine derivative is used to prepare other complex compounds. Its reactivity with various functional groups makes it a valuable compound in the synthesis of a wide range of organic molecules .

properties

IUPAC Name

2-bromo-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPGZCQGDXUUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650644
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80984-79-8
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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